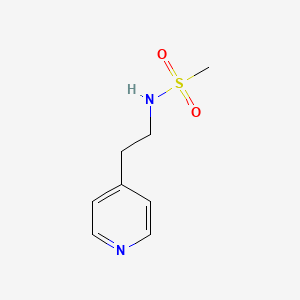
4-(2-Methanesulphonamidoethyl)pyridine
Übersicht
Beschreibung
4-(2-Methanesulphonamidoethyl)pyridine is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug development. It is a pyridine derivative that exhibits a range of biochemical and physiological effects, making it a promising candidate for further research.
Wirkmechanismus
The exact mechanism of action of 4-(2-Methanesulphonamidoethyl)pyridine is not fully understood, but it is thought to act by inhibiting certain enzymes involved in cell growth and proliferation. It may also modulate the activity of neurotransmitters in the brain, which could contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
4-(2-Methanesulphonamidoethyl)pyridine has been shown to exhibit a range of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes involved in tumor growth, as well as to modulate neurotransmitter activity in the brain. Additionally, it has been shown to have antioxidant properties, which could contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-(2-Methanesulphonamidoethyl)pyridine in lab experiments is its potential as a therapeutic agent for a range of diseases, including cancer and Alzheimer's disease. Additionally, it has been shown to have relatively low toxicity, making it a promising candidate for further research. However, one limitation is that its mechanism of action is not fully understood, which could make it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
There are numerous future directions for research on 4-(2-Methanesulphonamidoethyl)pyridine. One area of focus could be on optimizing its therapeutic potential for cancer treatment, particularly in combination with other chemotherapeutic agents. Additionally, further research could investigate its potential as a neuroprotective agent for a range of neurological diseases. Finally, studies could be conducted to better understand its mechanism of action, which could lead to the development of more effective therapeutic strategies.
Wissenschaftliche Forschungsanwendungen
The potential applications of 4-(2-Methanesulphonamidoethyl)pyridine in scientific research are numerous. It has been studied for its antitumor activity and has shown promising results in inhibiting the growth of cancer cells. Additionally, it has been investigated for its potential as a therapeutic agent for Alzheimer's disease, with some studies suggesting that it may have neuroprotective effects.
Eigenschaften
IUPAC Name |
N-(2-pyridin-4-ylethyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-13(11,12)10-7-4-8-2-5-9-6-3-8/h2-3,5-6,10H,4,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGWROMIQFKLGQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCC1=CC=NC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methanesulphonamidoethyl)pyridine | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


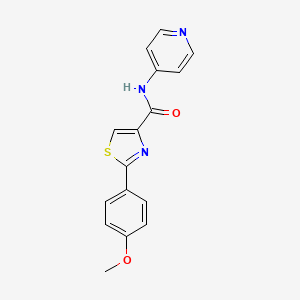
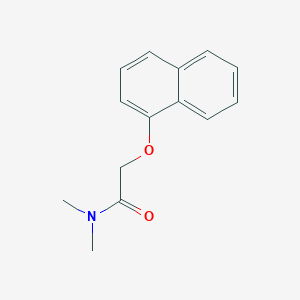
![N-cyclopentyl-2-(5-methyl-4-oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B7481076.png)
![N-[4-(1,3-thiazol-2-yl)phenyl]pyridine-4-carboxamide](/img/structure/B7481077.png)
![N-[2-(4-chlorophenoxy)ethyl]-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B7481089.png)
![[4-(2-Chlorophenyl)sulfonylpiperazin-1-yl]-(3-pyrrol-1-ylphenyl)methanone](/img/structure/B7481099.png)
![N-ethyl-N-[(3-fluorophenyl)methyl]-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide](/img/structure/B7481101.png)
![N-[[4-(morpholin-4-ylmethyl)phenyl]methyl]-3-phenylpropanamide](/img/structure/B7481110.png)

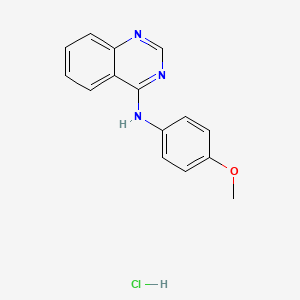
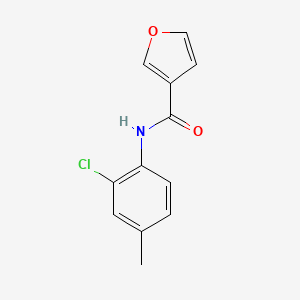
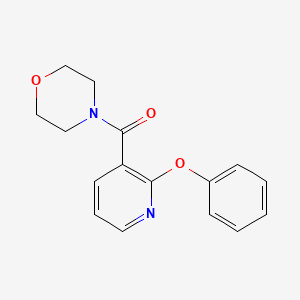
![N-[(3-fluorophenyl)methyl]-N-methyl-3H-benzimidazole-5-carboxamide](/img/structure/B7481136.png)